3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime
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Overview
Description
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria. This compound is particularly interesting due to its unique structural modifications, which enhance its antibacterial properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime typically involves the modification of rifamycin SV. The process begins with the formylation of rifamycin SV to produce 3-formylrifamycin SV. This intermediate is then reacted with O-(2-ethylprop-2-enyl)oxime under specific conditions to yield the final compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the oxime linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxime group, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of oxime derivatives.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.
Medicine: Its potent antibacterial activity is being explored for the development of new antibiotics, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime involves the inhibition of bacterial RNA polymerase. This enzyme is crucial for bacterial transcription, and its inhibition leads to the suppression of bacterial growth and replication. The compound binds to the β-subunit of RNA polymerase, preventing the elongation of the RNA chain .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative, widely used in the treatment of tuberculosis.
Rifabutin: Known for its activity against Mycobacterium avium complex infections.
Rifapentine: Used for the treatment of tuberculosis, with a longer half-life than rifampicin.
Uniqueness
3-Formylrifamycin SV O-(2-ethylprop-2-enyl)oxime is unique due to its enhanced stability and antibacterial activity compared to other rifamycin derivatives. The presence of the oxime group and the specific structural modifications contribute to its improved properties, making it a promising candidate for further research and development .
Properties
CAS No. |
41776-62-9 |
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Molecular Formula |
C43H56N2O13 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-2-methylidenebutoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N2O13/c1-12-20(2)19-56-44-18-28-33-38(51)31-30(37(28)50)32-40(26(8)36(31)49)58-43(10,41(32)52)55-17-16-29(54-11)23(5)39(57-27(9)46)25(7)35(48)24(6)34(47)21(3)14-13-15-22(4)42(53)45-33/h13-18,21,23-25,29,34-35,39,47-51H,2,12,19H2,1,3-11H3,(H,45,53)/b14-13+,17-16+,22-15+,44-18+ |
InChI Key |
CYTQNUUWMFXXOL-FLQNQMOMSA-N |
Isomeric SMILES |
CCC(=C)CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CCC(=C)CON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origin of Product |
United States |
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